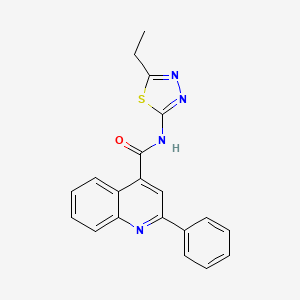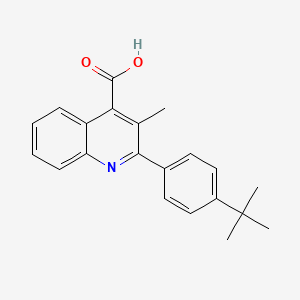![molecular formula C17H14ClFN4O3 B14952095 2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, and morpholinyl groups, as well as a benzoxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.
Introduction of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Formation of the Benzamide Core: The benzamide core is formed by coupling the benzoxadiazole intermediate with a chloro-fluoro-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include substituted benzamides, benzoxadiazole derivatives, and various oxidized or reduced forms of the original compound.
科学的研究の応用
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with biological macromolecules, leading to changes in their function. The morpholinyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: This compound shares the benzamide core and morpholinyl group but differs in the presence of an indole moiety instead of benzoxadiazole.
2-chloro-4-fluoro-5-(7-morpholin-4-yl-quinazolin-4-yl)phenyl-(6-methoxy-pyridazin-3-yl)-methanol: Similar in having chloro and fluoro substituents and a morpholinyl group but contains a quinazoline and pyridazine moiety.
Uniqueness
2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is unique due to the presence of the benzoxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where fluorescence or specific molecular interactions are desired.
特性
分子式 |
C17H14ClFN4O3 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
2-chloro-6-fluoro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide |
InChI |
InChI=1S/C17H14ClFN4O3/c18-10-2-1-3-11(19)14(10)17(24)20-12-4-5-13(16-15(12)21-26-22-16)23-6-8-25-9-7-23/h1-5H,6-9H2,(H,20,24) |
InChIキー |
HKRKTSYNNVMBNU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B14952020.png)
![1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B14952028.png)

![1-[(3-fluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B14952048.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
![Ethyl 4-(4-tert-butylphenyl)-2-{[(2-chlorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14952057.png)
![N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![{1-[(4-fluorophenyl)methyl]-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d] pyridino[1,2-a]pyrimidin-3-yl)}-N-(3-methoxypropyl)carboxamide](/img/structure/B14952071.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(5-methylfuran-2-yl)carbonyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952075.png)


